
2-(2,6-Dichlorophenyl)-3-(2-furylmethyl)-5-methyl-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,6-Dichlorophenyl)-3-(2-furylmethyl)-5-methyl-thiazolidin-4-one is a dichlorobenzene. It has a role as an anticoronaviral agent.
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antimicrobial Properties
2-(2,6-Dichlorophenyl)-3-(2-furylmethyl)-5-methyl-thiazolidin-4-one and its derivatives demonstrate significant antibacterial and antimicrobial activities. Studies reveal that various derivatives of this compound have been synthesized and evaluated for their efficacy against different bacterial strains, including Gram-positive and Gram-negative bacteria, as well as fungi. For instance, certain derivatives show promising antibacterial activity against pathogens like Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella typhi, as well as antifungal activity against Candida albicans (Sayyed et al., 2006), (Reddy et al., 2010).
Anticancer Potential
The compound and its variants have shown potential in anticancer research. For example, certain derivatives were synthesized and screened for their in vitro anticancer activity using human breast adenocarcinoma cell lines, demonstrating cytotoxic effects and good anti-inflammatory properties (Uwabagira & Sarojini, 2019).
Applications in Corrosion Inhibition
Research has also explored the use of thiazolidin-4-one derivatives as corrosion inhibitors. They have been studied for their effectiveness in preventing corrosion of materials like oil-well tubular steel in hydrochloric acid solutions, highlighting their potential in industrial applications (Yadav, Sharma, & Kumar, 2015).
Other Pharmacological Activities
The compound and its derivatives exhibit a range of other pharmacological activities. These include antitumor, antioxidant, and anti-HIV activities. Specific derivatives have shown moderate antiproliferative in vitro activity against certain cancer cell lines and effective antioxidant activity (Aly et al., 2012), (Rao et al., 2003).
Eigenschaften
Produktname |
2-(2,6-Dichlorophenyl)-3-(2-furylmethyl)-5-methyl-thiazolidin-4-one |
|---|---|
Molekularformel |
C15H13Cl2NO2S |
Molekulargewicht |
342.2 g/mol |
IUPAC-Name |
2-(2,6-dichlorophenyl)-3-(furan-2-ylmethyl)-5-methyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H13Cl2NO2S/c1-9-14(19)18(8-10-4-3-7-20-10)15(21-9)13-11(16)5-2-6-12(13)17/h2-7,9,15H,8H2,1H3 |
InChI-Schlüssel |
IASDIJPYOACFTH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(=O)N(C(S1)C2=C(C=CC=C2Cl)Cl)CC3=CC=CO3 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(2-Fluorophenyl)-3-phenyl-3h-naphtho[2,1-b]pyran](/img/structure/B1264850.png)

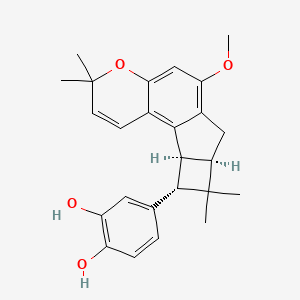
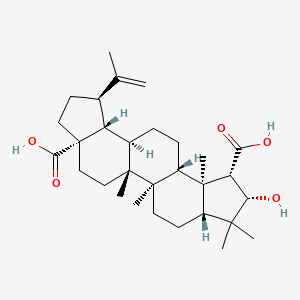



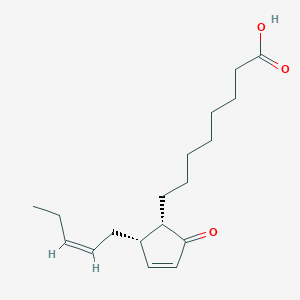
![[(4R,5R)-4-[[2-(azidomethyl)phenyl]methyl]-5-(2-azidophenyl)-2-[4-(3-hydroxypropoxy)phenyl]-5H-oxazol-4-yl]-(4-morpholinyl)methanone](/img/structure/B1264865.png)
![[4-[[[4-(4-fluorophenyl)-5-pyridin-4-yl-1H-imidazol-2-yl]thio]methyl]phenyl]-hydroxy-methylsulfonium](/img/structure/B1264866.png)
![1-Dehydro-[6]-gingerdione](/img/structure/B1264868.png)
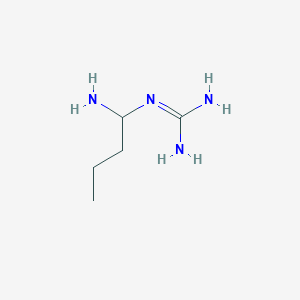
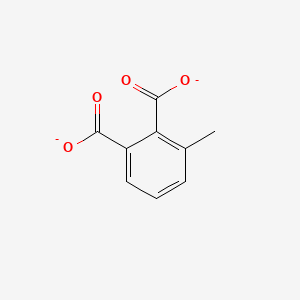
![(1R,2R,4R,5Z,13S,16Z)-25-(9H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-5,16,25-trien-13-ol](/img/structure/B1264872.png)